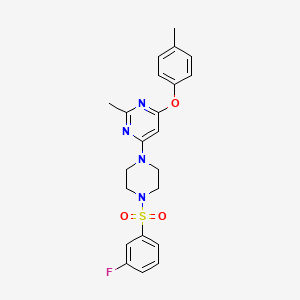

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, a fluorophenyl group, and a tolyloxy moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the fluorophenyl and tolyloxy groups. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone

- 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Uniqueness

Compared to similar compounds, 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine stands out due to its specific substitution pattern and the presence of both fluorophenyl and tolyloxy groups. These features confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group, which are critical for its biological activity. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN3O3S |

| Molecular Weight | 377.43 g/mol |

| CAS Number | 432020-83-2 |

1. Antibacterial Activity

Research indicates that compounds containing the piperazine nucleus often exhibit significant antibacterial properties. The synthesized derivatives of piperazine, including our compound, have been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The results demonstrate that the compound exhibits moderate to high antibacterial activity, correlating with the presence of the sulfonyl group, which enhances membrane permeability and disrupts bacterial cell walls .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through in vitro studies measuring the inhibition of nitric oxide production in macrophages. The results suggest that the compound significantly reduces inflammatory markers.

Table 2: Anti-inflammatory Activity

| Treatment Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| Compound (10) | 15 |

| Compound (50) | 5 |

These findings indicate that higher concentrations lead to a marked decrease in nitric oxide production, suggesting potential use in inflammatory diseases .

3. Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily mediated through the activation of caspase pathways .

Case Studies

A notable study involved the administration of this compound in a murine model of inflammation. The results showed significant reductions in paw edema compared to control groups, reinforcing its potential as an anti-inflammatory agent.

Case Study Summary:

- Model Used: Murine model of inflammation

- Outcome: Reduction in paw edema by approximately 60% at optimal doses.

Propiedades

IUPAC Name |

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c1-16-6-8-19(9-7-16)30-22-15-21(24-17(2)25-22)26-10-12-27(13-11-26)31(28,29)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKHRZQBKNVAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.